

Application Note: HPLC Analysis of 2-Methyl-1-phenylpentan-3-one

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Compound of Interest

Compound Name: 2-Methyl-1-phenylpentan-3-one

Cat. No.: B2935090

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **2-Methyl-1-phenylpentan-3-one** using High-Performance Liquid Chromatography (HPLC). This method is suitable for purity assessment and quantification of the compound in research and quality control settings.

Introduction

2-Methyl-1-phenylpentan-3-one is a ketone that can serve as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of subsequent products in the drug development process.^{[2][3]} High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal method for the analysis of pharmaceutical intermediates.^[1] This application note outlines a robust reverse-phase HPLC (RP-HPLC) method for the analysis of **2-Methyl-1-phenylpentan-3-one**.

Physicochemical Properties of 2-Methyl-1-phenylpentan-3-one

A summary of the relevant physicochemical properties of **2-Methyl-1-phenylpentan-3-one** is presented in the table below. This information is critical for method development, particularly in

selecting the appropriate column and mobile phase.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O	[4][5]
Molecular Weight	176.25 g/mol	[4]
XLogP3	2.9	[4]
IUPAC Name	(2S)-2-methyl-1-phenylpentan-3-one	[4]

Experimental Protocol

This section details the materials, instrumentation, and procedures for the HPLC analysis of **2-Methyl-1-phenylpentan-3-one**.

3.1. Materials and Reagents

- **2-Methyl-1-phenylpentan-3-one** reference standard: (Purity ≥ 98%)
- Acetonitrile (ACN): HPLC grade
- Water: Deionized or HPLC grade
- Methanol (MeOH): HPLC grade (for sample preparation)
- Phosphoric Acid (H₃PO₄): Analytical grade (optional, for mobile phase pH adjustment)

3.2. Instrumentation

A standard HPLC system equipped with the following components is required:

- Pump: Isocratic or gradient capable
- Autosampler: Capable of injecting 10 µL
- Column Oven: To maintain a constant column temperature

- Detector: UV-Vis detector
- Data Acquisition and Processing Software

3.3. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of **2-Methyl-1-phenylpentan-3-one**.

Parameter	Condition
HPLC Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (65:35, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 μ L
Run Time	10 minutes

3.4. Standard and Sample Preparation

- **Standard Stock Solution (1000 μ g/mL):** Accurately weigh approximately 25 mg of **2-Methyl-1-phenylpentan-3-one** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- **Sample Preparation:** Accurately weigh the sample containing **2-Methyl-1-phenylpentan-3-one** and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 μ m syringe filter before injection.

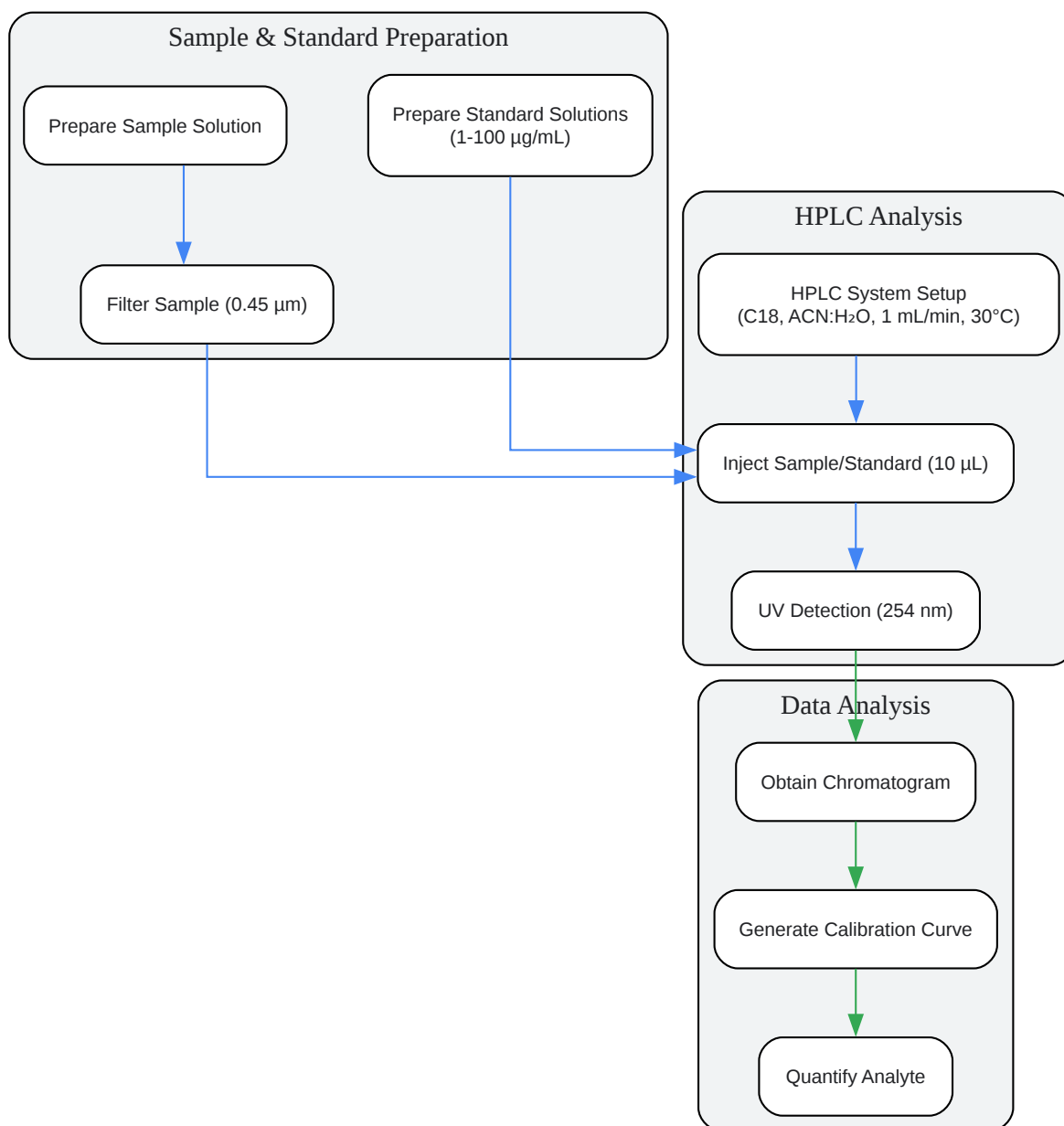
Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of **2-Methyl-1-phenylpentan-3-one** under the specified conditions. This data is representative of a validated method.

Parameter	Result
Retention Time (tR)	~ 4.5 min
Linearity (r ²)	≥ 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **2-Methyl-1-phenylpentan-3-one**.



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Caption: HPLC analysis workflow for **2-Methyl-1-phenylpentan-3-one**.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of **2-Methyl-1-phenylpentan-3-one**. The method is suitable for routine quality control and can be adapted for the analysis of related substances with appropriate validation. Following the detailed protocol will enable researchers and drug development professionals to obtain accurate and reproducible results.

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